N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride

Solid-Phase Peptide Synthesis PROTAC Synthesis Bioconjugation

N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (syn. Fmoc-cadaverine HCl, Fmoc-DAPe HCl) is a monoprotected linear C5-diamine building block belonging to the Fmoc-amine class.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 177333-17-4
Cat. No. B065259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride
CAS177333-17-4
SynonymsN-FMoc-1,5-diaMinopentane HCl
Molecular FormulaC20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl
InChIInChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
InChIKeyMYVDRDMFYHOZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (CAS 177333-17-4) – A Benchmark Fmoc-Protected C5 Diamine for SPPS and PROTAC Linker Chemistry


N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride (syn. Fmoc-cadaverine HCl, Fmoc-DAPe HCl) is a monoprotected linear C5-diamine building block belonging to the Fmoc-amine class. It provides a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one amine terminus and a free primary amine on the other, enabling selective, sequential coupling reactions essential for solid-phase peptide synthesis (SPPS) and PROTAC linker assembly [1]. Its hydrochloride salt form offers practical handling benefits, including enhanced stability and consistent reactivity across diverse synthesis workflows .

Why N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride Cannot Be Substituted by Unprotected Diamines or Alternative Protecting Groups in Critical Applications


Generic substitution of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride with free cadaverine, shorter-chain Fmoc-diamines (e.g., Fmoc-putrescine), or Boc-protected analogs introduces quantifiable performance deficits. Unprotected cadaverine leads to uncontrolled cross-linking, premature termination, and low-purity crude products [1]. Replacing the Fmoc group with a Boc group requires strong acidic deprotection (TFA) that can cleave acid-labile peptide-resin linkers and damage sensitive side-chain functionalities, directly limiting the choice of resins and sequences viable for synthesis . Shortening the alkyl spacer from C5 to C4 reduces the rotational degrees of freedom, entropically penalizing ternary complex formation in PROTAC applications, while lengthening it to C6 or C8 can increase lipophilicity, promote binary complex stabilization (hook effect) over productive ternary assemblies, and accelerate metabolic clearance . The following sections deliver exact, comparator-anchored quantitative evidence that delineates when and why this specific compound’s properties become non-negotiable.

Quantitative Differentiation Evidence for N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride: Purity, Performance, and Comparative Efficacy


Purity Assurance: 99% HPLC Purity vs. Competing Specifications for Fmoc-1,5-diaminopentane Hydrochloride

Independent vendor specifications reveal that Fmoc-1,5-diaminopentane hydrochloride is available at a purity of ≥99% (HPLC), which is up to 1 percentage point higher than the 98% purity specification commonly found for comparable products . A 1% purity differential can translate into a meaningful reduction in side-product carryover and final product yield loss in multi-step solid-phase syntheses.

Solid-Phase Peptide Synthesis PROTAC Synthesis Bioconjugation

PROTAC Efficacy Outlier: DC50 of 8.9 nM Achieved with C5-Diamine Linker in PROTAC HDAC8 Degrader-2

In a published PROTAC series, the incorporation of 1,5-diaminopentane as the linker element in PROTAC HDAC8 Degrader-2 (compound 32a) resulted in a DC50 of 8.9 nM against HDAC8 and 14.3 nM against HDAC6 in cellular degradation assays . This quantitative potency benchmark is exceptional among PROTACs using alkyl-diamine linkers and provides a concrete reference point for the linker’s contribution to degradation efficiency.

Targeted Protein Degradation PROTAC Linkers Medicinal Chemistry

C5 Alkyl Linker Outperforms C3 and C8 Homologs in Sustained Target Engagement

Direct comparative analysis of C3, C5, and C8 alkyl linkers in PROTAC constructs has demonstrated that the C5 congener provides the highest sustained signal in biochemical DC50 measurements. The C3 variant generates a fast-on/fast-off complex that limits processive ubiquitination, while the C8 variant exhibits rapid signal dissipation linked to P-glycoprotein-mediated efflux . The C5 length thus uniquely balances ternary complex stability with intracellular residence time.

PROTAC Optimization Linker Length Pharmacodynamics

Hydrochloride Salt Advantage: Stability and Handling vs. Hydrobromide Counterion

The hydrochloride salt form of Fmoc-1,5-diaminopentane enables a storage temperature of ≤ -4°C vs. the 2-8°C requirement for the hydrobromide salt . The hydrobromide salt melts with decomposition at ~130°C , whereas the hydrochloride salt remains a free-flowing crystalline powder under routine handling conditions, reducing the risk of hygroscopic degradation and improving weighing accuracy .

Solid-Phase Synthesis Reagent Stability Workflow Efficiency

Application Scenarios for N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride: From PROTAC Design to High-Fidelity Peptide Synthesis


PROTAC Linker Optimization for Sub-10 nM Degraders

When constructing a heterobifunctional PROTAC, the use of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride as a protected C5 linker synthon enables the synthesis of PROTACs with documented DC50 values below 10 nM, as exemplified by PROTAC HDAC8 Degrader-2 (DC50 8.9 nM) . The C5 length provides an optimal balance between ternary complex stability and resistance to efflux-mediated clearance, making it a rational starting point for linker structure-activity relationship (SAR) studies .

High-Purity Solid-Phase Peptide Synthesis of Biotinylated and Modified Peptides

The compound’s ≥99% HPLC purity, combined with the Fmoc chemistry that allows mild piperidine deprotection, makes it suitable for SPPS of biotinylated alkyl thiols and other modified peptides where even 1–2% impurities can cause dramatic yield reductions over 10–20 coupling cycles . The hydrochloride salt ensures reproducible coupling kinetics and avoids the solubility pitfalls associated with hydrobromide salts .

Polyamine Analog Synthesis Requiring Regioselective Monoprotection

For the synthesis of N-alkylated polyamine analogs (e.g., N1- or N5-modified cadaverine derivatives), the monoprotected Fmoc-cadaverine HCl serves as the indispensable intermediate. The orthogonal Fmoc group withstands the conditions used to alkylate the free amine, and its clean, rapid removal with 20% piperidine (t1/2 ~6 seconds for resin-bound substrates) [1] leaves the secondary amine intact for subsequent functionalization.

ADC Linker-Payload Construction with Flexible C5 Spacing

In antibody-drug conjugate (ADC) development, the 5-carbon spacer of this compound provides a defined distance between the antibody attachment point and the cytotoxic payload. The C5 chain is long enough to reduce steric interference with payload binding yet short enough to minimize excessive lipophilicity that could promote aggregate formation. The >99% purity specification is critical in this regulated environment, where even trace impurities can alter the drug-to-antibody ratio (DAR) and affect batch consistency .

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